molecular formula C80H88CuN8O8 B1146866 Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine CAS No. 155773-67-4

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine

Cat. No. B1146866
CAS RN: 155773-67-4
M. Wt: 1353.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is typically achieved through the molecular fragments method, a process characterized by the condensation of appropriate precursors under controlled conditions. Huo Li-hua (2004) detailed the synthesis using elemental analysis, IR spectra, and UV absorption in CHCl_3, demonstrating specific absorptions at 758 and 854 nm attributed to Q-bands of H-aggregate and monomer, respectively, in fresh solution (Huo Li-hua, 2004).

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a central copper(II) ion coordinated to a naphthalocyanine ring. The presence of octabutoxy groups significantly influences the compound's electronic structure and optical properties, leading to specific UV-Vis absorption characteristics that are indicative of its unique molecular configuration.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including the electrocatalytic reduction of carbon dioxide, as demonstrated by A. Rios-Escudero et al. (2006). This study highlighted the steric and electronic effects of long alkyl chain substituents on the complex's structure and properties, including its role in the electrocatalytic reduction of carbon dioxide around -0.90 V versus Ag/AgCl (A. Rios-Escudero et al., 2006).

Scientific Research Applications

  • Optical Properties and Aggregation Behavior : Huo Li-hua (2004) studied the synthesis and UV spectrum of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine, highlighting its unique absorptions and behavior in solutions over time, indicating potential for optical applications and studies of molecular aggregation (Huo Li-hua, 2004).

  • Gas Sensitivity and Langmuir Monolayers : A study by L. Huo et al. (2005) explored the use of this compound in Langmuir monolayers and their sensitivity to gases like alcohols, suggesting applications in gas sensors (L. Huo et al., 2005).

  • Corrosion Inhibition : Masego Dibetsoe et al. (2015) researched its effects on the corrosion of aluminium in an acidic medium, indicating its potential use as a corrosion inhibitor (Masego Dibetsoe et al., 2015).

  • Photovoltaic Material in Organic Photodiodes : N. Ohtani et al. (2011) utilized this compound as a photovoltaic material in the active layer of organic photodiodes, suggesting its application in photovoltaic devices (N. Ohtani et al., 2011).

  • Infrared Spectroscopy and Surface Interaction : F. Mendizábal and M. Campos-Vallette (1998) studied its infrared spectra when deposited on a smooth copper surface, providing insights into its surface interaction and structural modifications (F. Mendizábal & M. Campos-Vallette, 1998).

  • Bi-Layer Structured Organic Photodetectors : N. Ohtani and S. Majima (2013) investigated its use in bi-layer structured organic photodetectors, highlighting its role in decreasing dark current and improving optical sensitivity (N. Ohtani & S. Majima, 2013).

Mechanism of Action

As a photovoltaic material, Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine likely contributes to the conversion of light into electrical energy in organic photodiodes (NIR-OPDs) .

properties

IUPAC Name

copper;5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H88N8O8.Cu/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4;/h25-40H,9-24,41-48H2,1-8H3;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIWQZDKAOMTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)[N-]8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H88CuN8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1353.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155773-67-4
Record name Copper(II)-5,9,14,18,23,27,32,36-octabutyloxy-2,3-naphthalocyanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: Why is Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine chosen as a material for near-infrared organic photodiodes (NIR-OPDs)?

A: this compound exhibits strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum. [, ] This property makes it suitable for use in NIR-OPDs, as it can efficiently absorb light at wavelengths around 850 nm, which corresponds to the emission wavelength of GaAs-based optical devices commonly used in optical communications. []

Q2: What strategies were employed to improve the performance of NIR-OPDs using this compound?

A2: Researchers explored two main strategies to enhance the performance of these NIR-OPDs:

  • Doping with a Wide-Bandgap Polymer and n-type Dopant: Incorporating a wide-bandgap polymer and an n-type dopant material alongside this compound in the active layer was found to improve both the dark current properties and external quantum efficiency (EQE). [] By optimizing the doping ratio, researchers achieved a maximum EQE of 9%. []
  • Implementing a Bi-Layer Structure: A bi-layer structure, incorporating an electron-blocking layer on top of the anode, was found to further reduce dark current in the device. [] This structural modification significantly contributes to improving the on/off ratio, a crucial parameter for optical communication device applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.